Cas no 1227576-97-7 (3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine)

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with amino, bromomethyl, and trifluoromethyl functional groups. The presence of these reactive moieties makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing trifluoromethylated pyridine derivatives. The bromomethyl group offers a handle for further functionalization via nucleophilic substitution, while the electron-withdrawing trifluoromethyl group enhances stability and influences reactivity. Its well-defined structure and high purity ensure consistent performance in cross-coupling reactions, cyclizations, and other transformations. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and potential for derivatization.
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine structure
1227576-97-7 structure
Product name:3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine
CAS No:1227576-97-7
MF:C7H6BrF3N2
Molecular Weight:255.035151004791
CID:4689192

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine
    • FCH1343486
    • 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine
    • インチ: 1S/C7H6BrF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2
    • InChIKey: UPKYOUIZVYAYFW-UHFFFAOYSA-N
    • SMILES: BrCC1C=CN=C(C(F)(F)F)C=1N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • トポロジー分子極性表面積: 38.9

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022004088-1g
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine
1227576-97-7 97%
1g
$1764.00 2023-09-03
Alichem
A022004088-250mg
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine
1227576-97-7 97%
250mg
$700.40 2023-09-03
Alichem
A022004088-500mg
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine
1227576-97-7 97%
500mg
$1068.20 2023-09-03

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine 関連文献

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridineに関する追加情報

3-Amino-4-Bromomethyl-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine, also known by its CAS number 1227576-97-7, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates an amino group at position 3, a bromomethyl group at position 4, and a trifluoromethyl group at position 2. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in various chemical syntheses.

The synthesis of 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the bromomethyl group with high regioselectivity. Additionally, the use of fluorination techniques has been optimized to install the trifluoromethyl group, ensuring the stability and purity of the final product.

In terms of applications, 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine has found extensive use in the construction of bioactive molecules. Its amino group serves as a versatile nucleophile, enabling the formation of various amide and imine linkages. The bromomethyl group acts as an excellent leaving group in substitution reactions, facilitating the incorporation of diverse functional groups into the molecule. Moreover, the trifluoromethyl group imparts unique electronic effects, enhancing the compound's ability to interact with biological targets such as enzymes and receptors.

Recent studies have highlighted the potential of 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine in drug discovery efforts. For example, researchers have utilized this compound as a scaffold for designing inhibitors of kinase enzymes, which are implicated in various diseases including cancer and inflammatory disorders. The combination of its structural flexibility and functional diversity makes it an ideal candidate for exploring novel therapeutic agents.

Beyond pharmacology, 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine has also been explored in materials science applications. Its ability to form coordination bonds with metal ions has led to its use in constructing metal-organic frameworks (MOFs) and other porous materials. These frameworks exhibit exceptional surface areas and tunable pore sizes, making them promising candidates for gas storage, catalysis, and sensing applications.

In conclusion, 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine stands out as a versatile and multifunctional compound with wide-ranging applications across diverse scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and beyond.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd